3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile
Overview
Description
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to interact with their targets through diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force .
Biochemical Pathways
It is known that triazole derivatives can influence a broad range of biological activities in both agrichemistry and pharmacological chemistry .
Pharmacokinetics
It is known that the unique structure of triazole ring in its derivatives can lead to the improvement of pharmacokinetics .
Result of Action
It is known that triazole compounds can show broad biological activities in both agrichemistry and pharmacological chemistry .
Action Environment
It is known that the unique structure of triazole ring in its derivatives can show broad biological activities in various environments .
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity or receptor signaling[9][9]. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of endogenous and exogenous compounds . This can result in changes in the levels of metabolites and affect overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, certain transporters may facilitate its uptake into cells, while binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable nitrile compound under specific conditions. One common method involves the use of 3,5-dimethyl-1H-1,2,4-triazole and 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A precursor to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile with similar chemical properties.
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine: A related compound with an amine group instead of a nitrile group.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with different substituents on the triazole ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBLNWJCFRAZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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